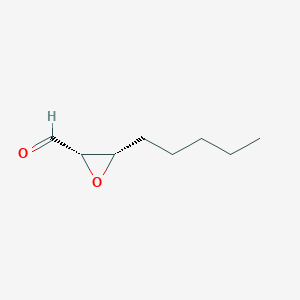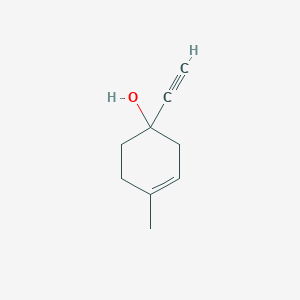
1-Ethynyl-4-methylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H12O. It is also known as EMCH and has a unique structure that makes it an important compound in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition and alkylation reactions.
Effets Biochimiques Et Physiologiques
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility. It can be used as a building block for the synthesis of a range of compounds, making it a valuable tool for chemical synthesis. However, its limitations include its toxicity and potential for side effects, which must be carefully considered when using this compound in laboratory experiments.
Orientations Futures
There are many potential future directions for research on 1-Ethynyl-4-methylcyclohex-3-en-1-ol. One promising area of research is its use in the development of new drugs for the treatment of various diseases. It may also be used to synthesize new materials with unique properties, such as conductive polymers and advanced materials for electronics. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Ethynyl-4-methylcyclohex-3-en-1-ol involves the reaction of 4-methylcyclohex-3-en-1-one with acetylene in the presence of a base catalyst. The reaction produces the desired compound as a yellow liquid with a characteristic odor.
Applications De Recherche Scientifique
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. It has been used to synthesize a range of compounds, including natural products, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
123217-94-7 |
|---|---|
Nom du produit |
1-Ethynyl-4-methylcyclohex-3-en-1-ol |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)6-4-8(2)5-7-9/h1,4,10H,5-7H2,2H3 |
Clé InChI |
BLWNHDGZRRRBEW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C#C)O |
SMILES canonique |
CC1=CCC(CC1)(C#C)O |
Synonymes |
3-Cyclohexen-1-ol, 1-ethynyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

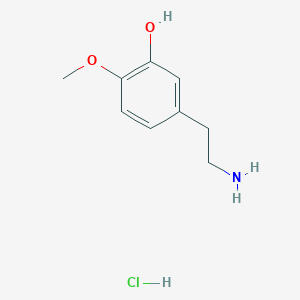
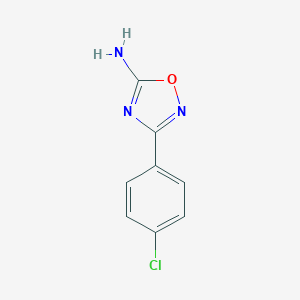
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
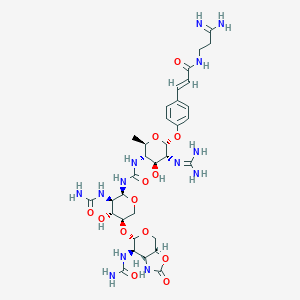
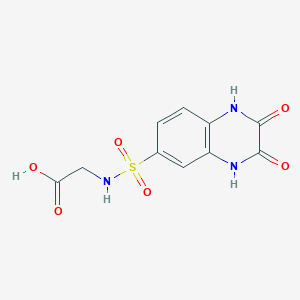
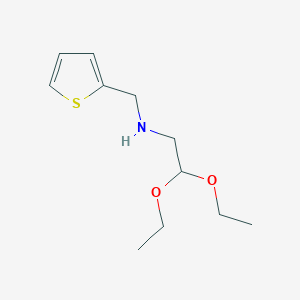
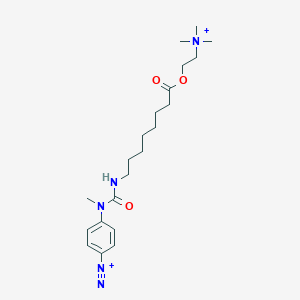
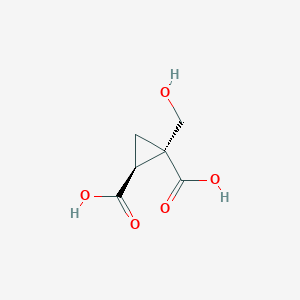
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
